
2-(4-iodophenoxy)-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodophenoxy)-1-phenylethanone is an organic compound that features an iodo-substituted phenoxy group attached to a phenylethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodophenoxy)-1-phenylethanone typically involves the reaction of 4-iodophenol with 2-bromo-1-phenylethanone under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion generated from 4-iodophenol displaces the bromide ion from 2-bromo-1-phenylethanone. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic attack .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenoxy)-1-phenylethanone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, such as Suzuki-Miyaura coupling or Heck reactions.
Oxidation and Reduction: The phenylethanone moiety can be subjected to oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., K2CO3), and boronic acids.
Heck Reaction: Palladium catalysts, base (e.g., triethylamine), and alkenes.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various biaryl compounds or alkenes.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
2-(4-Iodophenoxy)-1-phenylethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-iodophenoxy)-1-phenylethanone largely depends on its chemical reactivity. For instance, in medicinal chemistry, it may act as a precursor to bioactive molecules that interact with specific biological targets. The phenoxy and phenylethanone moieties can engage in various interactions with enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Iodophenol: Shares the iodo-substituted phenol structure but lacks the phenylethanone moiety.
2-(4-Iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one: Similar structure with a pyrrolidine ring instead of a phenyl group.
Bis(4-iodophenoxy)triphenylantimony: Contains two 4-iodophenoxy groups attached to a triphenylantimony core.
Uniqueness
2-(4-Iodophenoxy)-1-phenylethanone is unique due to its combination of the iodo-substituted phenoxy group and the phenylethanone backbone, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and material science .
Properties
IUPAC Name |
2-(4-iodophenoxy)-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO2/c15-12-6-8-13(9-7-12)17-10-14(16)11-4-2-1-3-5-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSNTMYVYFDZSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

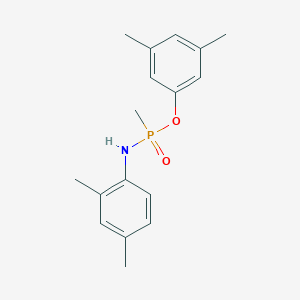
![1-[3-[(3R,4S)-3-amino-4-propylpyrrolidine-1-carbonyl]phenyl]imidazolidin-2-one](/img/structure/B5645951.png)
![1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5645963.png)
![1-[(4-ETHYLPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE](/img/structure/B5645967.png)
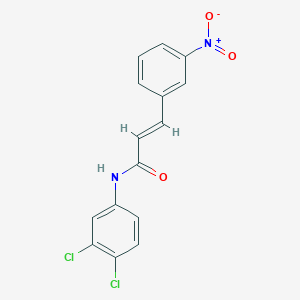
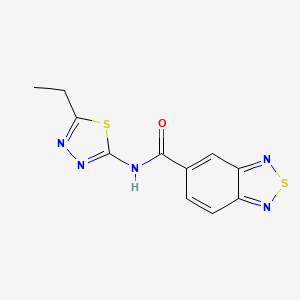
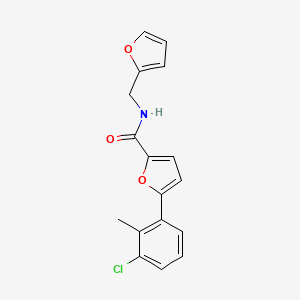
![N,1-dimethyl-N-[(3-nitrophenyl)methyl]piperidin-4-amine](/img/structure/B5645992.png)

![3,5-dichloro-N,4-dimethyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}benzamide](/img/structure/B5646006.png)
![2-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5646010.png)
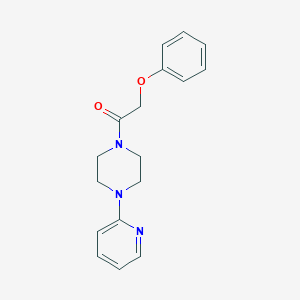
![2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]phenol](/img/structure/B5646029.png)
